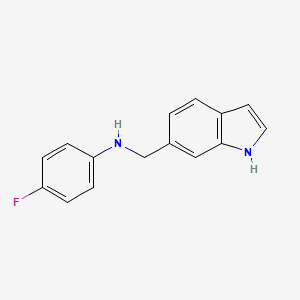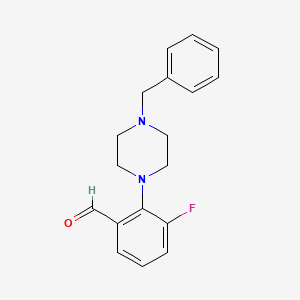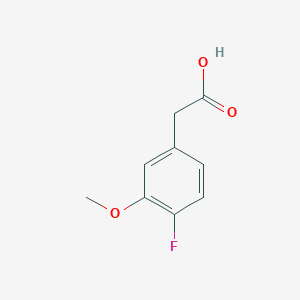
4-fluoro-N-(1H-indol-6-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(1H-indol-6-ylmethyl)aniline is an organic compound with the molecular formula C15H13FN2 and a molecular weight of 240.27 g/mol This compound is characterized by the presence of a fluorine atom attached to the aniline ring and an indole moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and indole-6-carboxaldehyde.
Condensation Reaction: The indole-6-carboxaldehyde undergoes a condensation reaction with 4-fluoroaniline in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The purification process may also be scaled up using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1H-indol-6-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-fluoro-N-(1H-indol-6-ylmethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to desired therapeutic effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: A simpler analog with a fluorine atom attached to the aniline ring.
N-(1H-indol-6-ylmethyl)aniline: Lacks the fluorine atom but retains the indole and aniline moieties.
4-fluoro-N-methylaniline: Contains a methyl group instead of the indole moiety.
Uniqueness
4-fluoro-N-(1H-indol-6-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the indole moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(1H-indol-6-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNMQVDWLPHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)






![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)


![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

